

In-Depth Technical Guide: Discovery and Development of AC 187

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Compound of Interest

Compound Name: AC 187

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Abstract

AC 187 is a potent and selective peptide antagonist of the amylin receptor, initially developed by Bristol Myers Squibb. It has been instrumental as a research tool to elucidate the physiological roles of endogenous amylin, particularly in glucose homeostasis and appetite regulation. Furthermore, **AC 187** has demonstrated significant neuroprotective effects in preclinical models of Alzheimer's disease by blocking amyloid β -induced toxicity. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key preclinical findings related to **AC 187**. Detailed experimental protocols for pivotal in vitro and in vivo studies are presented, along with a summary of its quantitative pharmacological data. The development of **AC 187** has been discontinued, and this document also touches upon its history.

Introduction

AC 187, a synthetic peptide analogue of salmon calcitonin (sCT), is a highly potent and selective antagonist of the amylin receptor.^[1] Amylin, a pancreatic β -cell hormone co-secreted with insulin, plays a crucial role in regulating glucose metabolism and energy homeostasis through its action on the amylin receptor.^[1] The discovery of **AC 187** provided a valuable pharmacological tool to investigate the physiological and pathophysiological functions of the amylin signaling pathway. This guide details the preclinical development and pharmacological

profile of **AC 187**, with a focus on its mechanism of action and its effects on metabolic regulation and neuroprotection.

Physicochemical Properties and Formulation

AC 187 is a 25-amino acid peptide with the sequence Ac-Val-Leu-Gly-Lys-Leu-Ser-Gln-Glu-Leu-His-Lys-Leu-Gln-Thr-Tyr-Pro-Arg-Thr-Asn-Thr-Gly-Ser-Asn-Thr-Tyr-NH₂. Key physicochemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₁₂₇ H ₂₀₅ N ₃₇ O ₄₀	
Molecular Weight	2890.25 g/mol	
CAS Number	151804-77-2	
Purity	≥95%	
Solubility	Soluble to 1 mg/ml in water	
Storage	Store at -20°C	

For experimental use, **AC 187** is typically supplied as a lyophilized powder and reconstituted in sterile water or an appropriate buffer.

Pharmacology

Mechanism of Action

AC 187 acts as a competitive antagonist at the amylin receptor.^[2] The amylin receptor is a heterodimer composed of the calcitonin receptor (CTR) and a receptor activity-modifying protein (RAMP).^{[3][4]} **AC 187** exhibits high affinity for the amylin receptor, thereby blocking the binding of endogenous amylin and preventing the activation of downstream signaling cascades.

In Vitro Pharmacology

AC 187 is a potent and selective amylin receptor antagonist. In radioligand binding assays using rat nucleus accumbens membranes, which are rich in high-affinity amylin binding sites,

AC 187 demonstrated a high affinity for the amylin receptor.[\[2\]](#)[\[5\]](#)

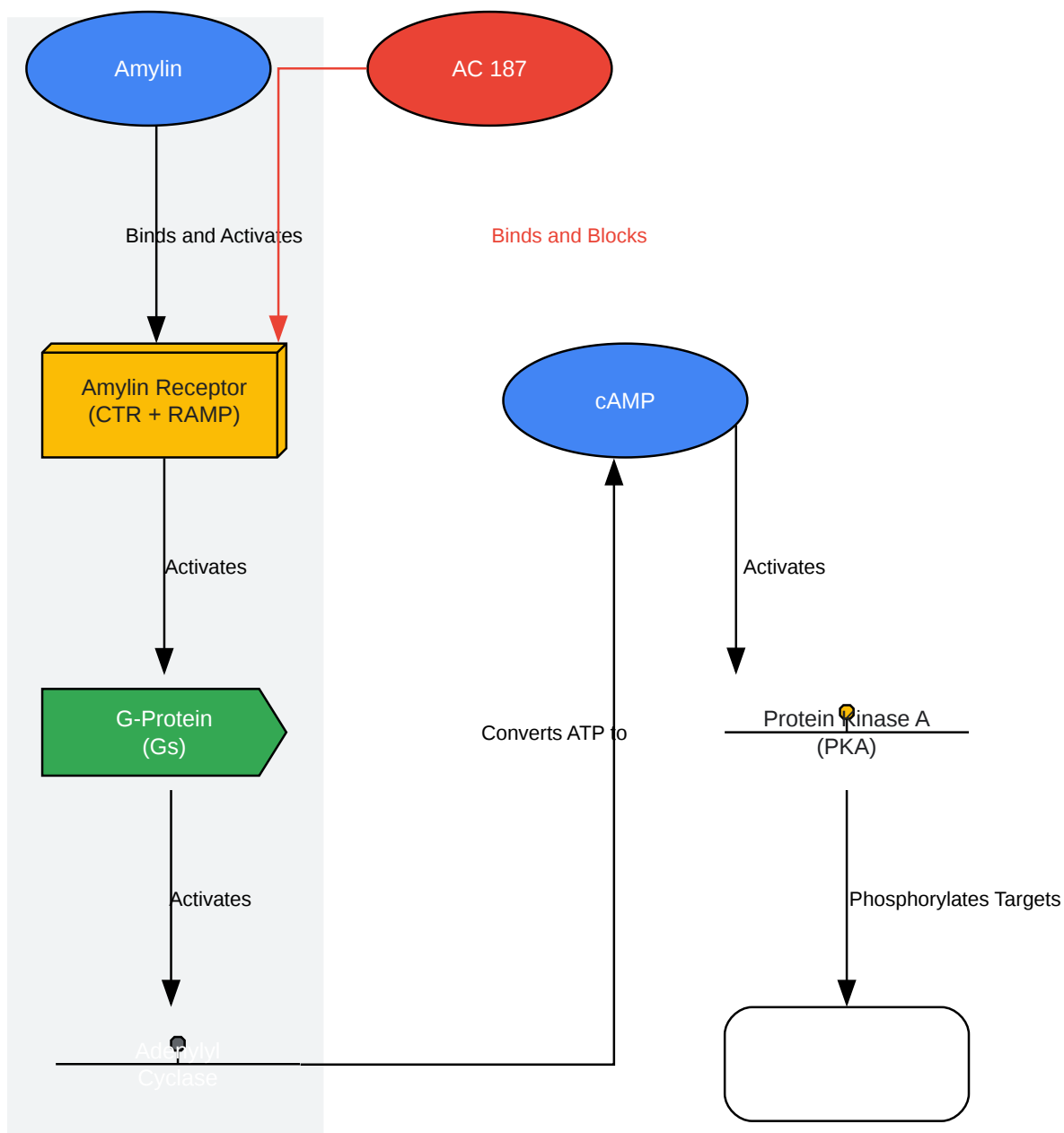
Parameter	Value	Cell/Tissue Type	Reference
IC50	0.48 nM	Amylin Receptor	[6]
Ki	79 pM	Rat Nucleus Accumbens Membranes	[2]

AC 187 displays significant selectivity for the amylin receptor over the closely related calcitonin and calcitonin gene-related peptide (CGRP) receptors.[\[5\]](#)

Receptor Selectivity	Fold Selectivity	Reference
vs. Calcitonin Receptor	38-fold	
vs. CGRP Receptor	400-fold	

Amylin Receptor Signaling Pathway

The amylin receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[\[4\]](#) This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response. By competitively inhibiting amylin binding, **AC 187** blocks this signaling cascade.



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Caption: Amylin Receptor Signaling Pathway and **AC 187** Antagonism.

In Vivo Pharmacology

Effects on Glucagon Secretion

Endogenous amylin is known to suppress glucagon secretion. Studies using **AC 187** have demonstrated that blockade of the amylin receptor leads to an increase in plasma glucagon levels, confirming the tonic inhibitory role of amylin on glucagon release.^[6]

Effects on Gastric Emptying

Amylin plays a physiological role in slowing gastric emptying. Administration of **AC 187** has been shown to accelerate gastric emptying of liquids in rats, further supporting the role of endogenous amylin in the regulation of gastric motility.^[6]

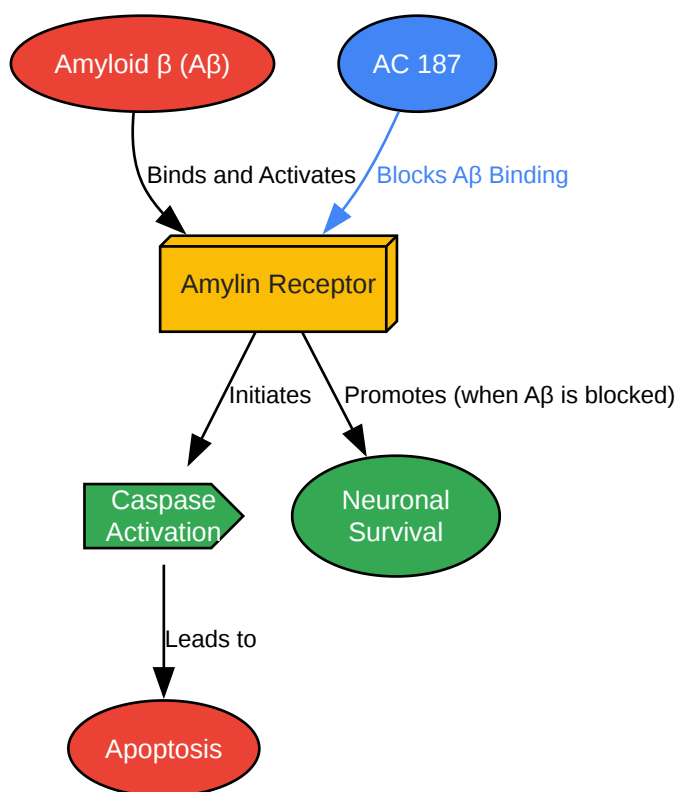
Effects on Food Intake

The anorectic effect of amylin is well-established. Antagonism of the amylin receptor with **AC 187** has been demonstrated to increase food intake in rats, indicating that endogenous amylin contributes to the feeling of satiety.^{[7][8][9]}

Neuroprotective Effects

AC 187 has shown significant neuroprotective effects in in vitro models of Alzheimer's disease. It effectively blocks the neurotoxicity induced by amyloid β ($A\beta$) peptides in primary cultures of rat cholinergic basal forebrain neurons.^{[6][10]} This neuroprotection is achieved by attenuating the activation of initiator and effector caspases, which are key mediators of $A\beta$ -induced apoptosis.^{[6][10]}

The proposed mechanism of neuroprotection involves the blockade of $A\beta$ binding to the amylin receptor, thereby preventing the initiation of apoptotic signaling cascades.



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Caption: Proposed Neuroprotective Mechanism of **AC 187**.

Experimental Protocols

Amylin Receptor Binding Assay

Objective: To determine the binding affinity of **AC 187** to the amylin receptor.

Methodology:

- **Membrane Preparation:** Rat nucleus accumbens tissue is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet containing the cell membranes is washed and resuspended in the assay buffer.
- **Binding Reaction:** The membrane preparation is incubated with a radiolabeled amylin ligand (e.g., [¹²⁵I]-amylin) and varying concentrations of **AC 187** in a final volume of assay buffer.
- **Incubation:** The reaction mixture is incubated at a specific temperature (e.g., room temperature) for a defined period to allow for binding equilibrium to be reached.

- **Separation of Bound and Free Ligand:** The reaction is terminated by rapid filtration through glass fiber filters, which retain the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
- **Quantification:** The radioactivity retained on the filters is measured using a gamma counter.
- **Data Analysis:** Non-specific binding is determined in the presence of a high concentration of unlabeled amylin. Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value (the concentration of **AC 187** that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data. The K_i value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

In Vitro Neuroprotection Assay

Objective: To assess the ability of **AC 187** to protect neurons from amyloid β -induced toxicity.

Methodology:

- **Cell Culture:** Primary rat cholinergic basal forebrain neurons are cultured in a suitable medium.
- **Treatment:** The neuronal cultures are pre-treated with **AC 187** at various concentrations for a specified duration (e.g., 24 hours).
- **Induction of Toxicity:** Following pre-treatment, the cultures are exposed to a neurotoxic concentration of amyloid β (1-42) peptide.
- **Assessment of Cell Viability:** After a further incubation period (e.g., 48 hours), cell viability is assessed using methods such as the MTT assay (which measures mitochondrial metabolic activity) or by staining with fluorescent dyes that differentiate between live and dead cells (e.g., calcein-AM and ethidium homodimer-1).
- **Assessment of Apoptosis:** Apoptosis can be quantified by staining the cells with a nuclear stain like Hoechst 33342 to visualize nuclear condensation and fragmentation, or by using annexin V staining to detect the externalization of phosphatidylserine, an early marker of apoptosis.

- **Caspase Activity Assay:** The activity of key caspases (e.g., caspase-3, -8, and -9) can be measured using commercially available colorimetric or fluorometric assay kits to determine the effect of **AC 187** on the apoptotic signaling pathway.

In Vivo Glucagon Secretion Assay (Hyperinsulinemic-Euglycemic Clamp)

Objective: To evaluate the effect of **AC 187** on glucagon secretion in vivo.

Methodology:

- **Animal Preparation:** Rats are anesthetized and catheters are inserted into the jugular vein (for infusions) and the carotid artery (for blood sampling).
- **Basal Period:** A basal blood sample is taken to determine baseline glucose and glucagon levels.
- **Clamp Procedure:** A continuous infusion of insulin is initiated to suppress endogenous insulin and glucagon secretion. The blood glucose level is monitored frequently, and a variable infusion of glucose is administered to maintain euglycemia (normal blood glucose levels).
- **AC 187 Administration:** Once a steady state of euglycemia is achieved, a bolus or continuous infusion of **AC 187** is administered.
- **Blood Sampling:** Blood samples are collected at regular intervals throughout the clamp procedure to measure plasma glucagon and glucose concentrations.
- **Data Analysis:** The changes in plasma glucagon levels following the administration of **AC 187** are calculated and compared to a vehicle-treated control group.

In Vivo Gastric Emptying Assay (Phenol Red Meal)

Objective: To determine the effect of **AC 187** on the rate of gastric emptying.

Methodology:

- **Animal Preparation:** Rats are fasted overnight to ensure an empty stomach but are allowed free access to water.

- **AC 187 Administration:** **AC 187** or a vehicle control is administered to the rats via a suitable route (e.g., intraperitoneal injection).
- **Test Meal Administration:** After a specified time following drug administration, a non-absorbable marker, typically phenol red mixed with a methylcellulose solution, is administered orally via gavage.
- **Stomach Recovery:** At a predetermined time point after the test meal administration (e.g., 20 minutes), the rats are euthanized, and their stomachs are surgically removed.
- **Quantification of Phenol Red:** The stomach contents are homogenized in an alkaline solution to extract the phenol red. The amount of phenol red remaining in the stomach is quantified spectrophotometrically by measuring the absorbance at a specific wavelength (around 560 nm).
- **Calculation of Gastric Emptying:** The percentage of gastric emptying is calculated by comparing the amount of phenol red recovered from the stomachs of the treated rats to the amount recovered from a control group of rats that were euthanized immediately after receiving the test meal (representing 0% emptying).

In Vivo Food Intake Measurement

Objective: To assess the effect of **AC 187** on food consumption.

Methodology:

- **Animal Acclimatization:** Rats are individually housed and acclimatized to the experimental conditions and the specific diet to be used.
- **AC 187 Administration:** **AC 187** or a vehicle control is administered to the rats. For acute studies, this is typically done before the start of the dark cycle when rodents are most active and consume the majority of their food. For chronic studies, **AC 187** can be administered via continuous infusion using an osmotic minipump.^[7]
- **Food Measurement:** A pre-weighed amount of food is provided to each rat. Food intake is measured by weighing the remaining food at specific time intervals (e.g., 1, 2, 4, 8, and 24

hours) after drug administration. Spillage is collected and accounted for to ensure accurate measurement.

- **Data Analysis:** The cumulative food intake at each time point is calculated and compared between the **AC 187**-treated group and the vehicle-treated control group.

Development History and Discontinuation

AC 187 was initially developed by Bristol Myers Squibb as part of their research program on metabolic diseases.[1] While it proved to be a valuable research tool for understanding the role of amylin, its clinical development was discontinued. The specific reasons for the discontinuation of **AC 187**'s development are not publicly available in the provided search results. Pharmaceutical companies often discontinue the development of drug candidates for a variety of reasons, including but not limited to, unfavorable pharmacokinetic properties, lack of desired efficacy in more complex disease models, unforeseen toxicity, or strategic business decisions.

Conclusion

AC 187 is a potent and selective amylin receptor antagonist that has been instrumental in advancing our understanding of the physiological roles of amylin in glucose homeostasis, appetite control, and neuroprotection. Its ability to block the effects of endogenous amylin has provided clear evidence for the involvement of this hormone in regulating glucagon secretion, gastric emptying, and food intake. Furthermore, the neuroprotective effects of **AC 187** against amyloid β -induced toxicity in preclinical models have highlighted the amylin receptor as a potential therapeutic target for Alzheimer's disease. While the clinical development of **AC 187** was discontinued, it remains an important and widely used tool in pharmacological research. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in the fields of metabolic disease and neurodegenerative disorders.

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